![molecular formula C8H7ClN2O B1356974 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 446284-32-8](/img/structure/B1356974.png)
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with chlorine at position 7 and methoxy at position 2. This scaffold is significant in medicinal chemistry, particularly as a head group in HIV-1 entry inhibitors, where it demonstrated a BIF% (binding inhibition fraction) of 57% compared to acenaphthene . Its synthesis often involves bioisosteric replacement strategies to optimize pharmacological properties .
Preparation Methods
The synthesis of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of chlorinated pyridine derivatives and methoxylation reactions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to facilitate the desired transformations .
Chemical Reactions Analysis
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine serves as an essential intermediate in synthesizing various organic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with specific properties.
Biology
This compound is studied extensively for its potential biological activities. Research indicates that it exhibits significant antiparasitic and anticancer properties. For instance, derivatives of this compound have shown potent activity against Plasmodium falciparum, the malaria-causing parasite, with EC₅₀ values in the low micromolar range. Additionally, it has been evaluated for its effects on various cellular processes, which may lead to therapeutic applications in treating diseases such as cancer and diabetes.
Medicine
The medicinal applications of this compound are particularly promising. Ongoing research focuses on its potential as an anticancer agent, with studies indicating its ability to inhibit specific enzymes and signaling pathways involved in tumor progression. The compound's mechanism of action is linked to its interaction with molecular targets that regulate cellular functions related to disease .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical products. Its properties make it suitable for creating advanced materials such as organic semiconductors and agrochemicals aimed at enhancing crop protection against pests and diseases .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in various applications:
-
Antiparasitic Activity : A study demonstrated that derivatives of this compound exhibited strong activity against Plasmodium falciparum, with EC₅₀ values ranging from 0.019 to 0.177 μM. This suggests a robust potential for further development as antimalarial agents.
Compound Variant EC₅₀ (μM) Remarks 7-chloro-4-methoxy derivative 0.048 Retained activity N-substituted analogs 0.025 - 0.177 Variable potency based on substitutions - Anticancer Activity : Research has indicated that this compound can inhibit cancer cell proliferation through various mechanisms. For example, it has been shown to disrupt specific signaling pathways critical for tumor growth.
- Material Science Applications : The compound's electronic properties have been explored for use in organic semiconductors, which are crucial for developing advanced electronic devices.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism and Regioselectivity
- 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine :
Methoxymethyl substitution at position 7 (vs. methoxy at position 4 in the target compound) led to regioisomer formation during synthesis. The title compound and its isomer formed in a 1:1.6 ratio, illustrating challenges in regioselective functionalization .
Tabulated Comparison of Key Analogs
Commercial and Practical Considerations
- Pricing :
this compound hydrochloride is commercially available at €2,159.00/g (1g scale), reflecting its specialized use . - Synthetic Accessibility : Derivatives like 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1707667-91-1) are marketed for diverse applications, but their synthesis requires multi-step protocols .
Biological Activity
Overview
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C₈H₇ClN₂O and a molecular weight of approximately 172.60 g/mol. This compound features a pyrrolo-pyridine core structure characterized by a chlorine atom at the 7-position and a methoxy group at the 4-position of the pyrrolo ring. Its unique chemical properties suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology .
The chemical reactivity of this compound is influenced by its substituents, which enhance its stability and solubility. The compound's structure allows for interactions with various biological targets, including enzymes and receptors, which are crucial for its pharmacological effects .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound has an IC₅₀ value of approximately 29.1 µM against MDA-MB453 breast cancer cells . The structural characteristics of this compound may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MDA-MB453 | 29.1 | Apoptosis induction |
MCF-7 | 15.3 | Cell cycle arrest |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .
Pathogen | MIC (µg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 3.12 | Ciprofloxacin (2 µg/mL) |
Escherichia coli | 12.5 | Isoniazid (0.25 µg/mL) |
The mechanism of action for this compound involves its binding to specific molecular targets within cells, leading to modulation of various biochemical pathways. This includes inhibition of key enzymes involved in cancer progression and bacterial growth . The presence of the chlorine and methoxy groups enhances its interaction with these targets, potentially increasing its efficacy.
Case Studies
A series of case studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Study : In a comparative study involving multiple derivatives of pyrrolo[2,3-c]pyridine, this compound exhibited superior anticancer activity compared to other analogs lacking similar substituents .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against clinical isolates of bacteria. Results indicated that this compound maintained potent activity even against antibiotic-resistant strains .
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine?
The compound consists of a fused pyrrole-pyridine core with a chlorine atom at the 7-position and a methoxy group at the 4-position. The pyrrole ring is aromatic, while the pyridine ring introduces basicity due to its lone nitrogen pair. Key structural parameters include bond angles (e.g., C–N–C ~120°) and dihedral angles between substituents, which influence reactivity and intermolecular interactions. X-ray crystallography data for analogous compounds (e.g., 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine) reveal π-π stacking (centroid distances ~3.8 Å) and hydrogen bonding (C–H⋯O, ~2.3 Å) .
Q. What synthetic routes are commonly employed for pyrrolo[2,3-c]pyridine derivatives?
A typical synthesis involves:
- Chlorination : Direct halogenation of the pyrrole or pyridine ring using reagents like Selectfluor® or Cl₂ in polar solvents (e.g., acetonitrile) under controlled conditions .
- Methoxylation : Nucleophilic substitution (e.g., using NaH and methoxymethyl chloride) or Ullmann-type coupling for aryl ether formation .
- Purification : Column chromatography (silica gel, DCM/ethyl acetate eluent) or recrystallization from methanol . Yields range from 29% to 60%, depending on regioselectivity and side reactions .
Advanced Research Questions
Q. How does regioselectivity impact the synthesis of substituted pyrrolo[2,3-c]pyridines?
Regioselectivity challenges arise during N-protection or functionalization. For example, methoxymethyl chloride protection of 4-chloro-1H-pyrrolo[2,3-b]pyridine produces two regioisomers (1:1.6 ratio) due to delocalization of the anionic intermediate . Control strategies include:
- Adjusting reaction temperature (lower temps favor kinetic products).
- Using bulky protecting groups to sterically hinder unwanted substitution .
- Monitoring progress via HPLC or NMR to optimize conditions .
Q. What crystallographic techniques are used to resolve structural ambiguities in halogenated pyrrolopyridines?
Single-crystal X-ray diffraction (SC-XRD) at 173 K provides precise bond lengths (mean C–C = 0.003 Å) and angles. For 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine, SC-XRD confirmed a dihedral angle of 7.91° between the phenyl and pyrrole rings, with intermolecular C–H⋯O hydrogen bonds (2.32 Å) stabilizing the 3D network . Refinement parameters (R factor < 0.05) ensure accuracy .
Q. How can computational modeling predict the bioactivity of this compound?
Molecular docking studies (e.g., using AutoDock Vina) assess binding affinity to kinase targets (e.g., JAK or EGFR). The chlorine atom enhances electrophilicity for covalent interactions, while the methoxy group modulates solubility. Bioactivity is validated via:
- Kinase inhibition assays (IC₅₀ values in µM range).
- ADMET profiling to evaluate metabolic stability and toxicity .
Q. How should researchers address contradictions in reported synthetic yields or regioselectivity?
Discrepancies often stem from variations in reaction conditions or analytical methods. For example, NaH-mediated protection in THF may yield different isomer ratios compared to K₂CO₃ in DMF . Mitigation strategies include:
- Replicating experiments with strict control of moisture and oxygen.
- Cross-validating results via 2D NMR (e.g., NOESY for regiochemistry) .
- Reporting detailed crystallographic data to confirm structural assignments .
Q. Methodological Recommendations
- Analytical Techniques : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) and LC-MS for molecular weight confirmation .
- Reaction Optimization : Employ design-of-experiments (DoE) to screen solvents, catalysts, and temperatures for improved regioselectivity .
- Safety Protocols : Handle chlorinated intermediates in fume hoods (risk of H₂S release during thiochromeno formation) .
Properties
IUPAC Name |
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRTUWDSZHBCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580924 | |
Record name | 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446284-32-8 | |
Record name | 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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